molecular formula C10H16O2 B2712346 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol CAS No. 1423032-49-8

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol

Cat. No.: B2712346
CAS No.: 1423032-49-8
M. Wt: 168.236
InChI Key: JGZUJPCFJQYINE-UHFFFAOYSA-N
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Description

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol This compound is characterized by its unique spirocyclic structure, which includes a bicycloheptane ring fused to a cyclopentane ring with an oxygen atom incorporated into the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol typically involves the following steps:

    Formation of the Bicycloheptane Ring: The initial step involves the formation of the bicycloheptane ring through a Diels-Alder reaction between a diene and a dienophile.

    Incorporation of the Cyclopentane Ring: The cyclopentane ring is then introduced through a series of cyclization reactions.

    Introduction of the Oxygen Atom: The oxygen atom is incorporated into the structure through an oxidation reaction, typically using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and carboxylates are used in substitution reactions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Ethers and esters.

Scientific Research Applications

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZUJPCFJQYINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C3C2OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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